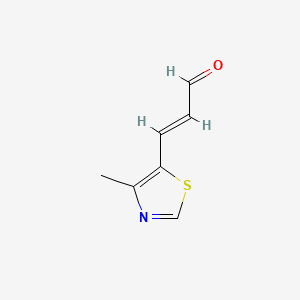

3-(4-Methylthiazol-5-yl)acrylaldehyde

説明

3-(4-Methylthiazol-5-yl)acrylaldehyde is an α,β-unsaturated aldehyde featuring a methyl-substituted thiazole ring at the β-position. The thiazole moiety, a five-membered heterocycle containing nitrogen and sulfur, confers unique electronic and steric properties to the compound. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

特性

分子式 |

C7H7NOS |

|---|---|

分子量 |

153.20 g/mol |

IUPAC名 |

(E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal |

InChI |

InChI=1S/C7H7NOS/c1-6-7(3-2-4-9)10-5-8-6/h2-5H,1H3/b3-2+ |

InChIキー |

AANADVYZDGLGQA-NSCUHMNNSA-N |

異性体SMILES |

CC1=C(SC=N1)/C=C/C=O |

正規SMILES |

CC1=C(SC=N1)C=CC=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiazol-5-yl)acrylaldehyde typically involves the reaction of 4-methylthiazole with an appropriate aldehyde precursor under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the thiazole derivative reacts with an aldehyde to form the desired acrylaldehyde compound .

Industrial Production Methods

In industrial settings, the production of 3-(4-Methylthiazol-5-yl)acrylaldehyde may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

化学反応の分析

Types of Reactions

3-(4-Methylthiazol-5-yl)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions on the thiazole ring.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

科学的研究の応用

3-(4-Methylthiazol-5-yl)acrylaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

作用機序

The mechanism of action of 3-(4-Methylthiazol-5-yl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The thiazole ring can participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural Analogs and Substituent Effects

Key structural analogs include:

| Compound Name | Substituent on Acrylaldehyde | Key Structural Features |

|---|---|---|

| (E)-3-(Furan-2-yl)acrylaldehyde | Furan-2-yl | Oxygen-containing heterocycle |

| trans-3-(2-Vinylphenyl)acrylaldehyde | 2-Vinylphenyl | Aromatic vinyl group |

| 3-(5-((Dimethylamino)methyl)furan-2-yl)acrylaldehyde | Furan-2-yl with dimethylamino | Polar amine-functionalized furan |

| Oxazole derivatives (e.g., trans-5-(2-vinylstyryl)oxazole) | Oxazole ring | Nitrogen-oxygen heterocycle |

Key Differences :

Thiazole vs. Thiadiazole Derivatives () :

- Thiadiazole derivatives (e.g., 1,3,4-thiadiazoles) require sulfuration steps, whereas thiazole synthesis often involves H₂S or thiourea.

Physical and Spectral Properties

Representative Data from :

| Compound (Example) | Physical State | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | HR-ESI-MS (m/z) |

|---|---|---|---|---|

| 4a (Furan-dimethylamino derivative) | Colorless oil | 9.44 (d, J=7.8 Hz, CHO) | 193.1 (CHO) | 194.1184 |

| 4b (Furan-diethylamino derivative) | Colorless oil | 9.42 (d, J=7.6 Hz, CHO) | 192.8 (CHO) | 222.1497 |

Comparison with Thiazole Derivatives :

- Thiazole-containing compounds typically show downfield shifts in ¹H-NMR due to sulfur’s electronegativity (e.g., thiazole protons at δ 8.5–9.5 ppm).

- Melting points for thiazole derivatives are often higher than furan analogs due to stronger intermolecular interactions (e.g., S···N interactions) .

生物活性

3-(4-Methylthiazol-5-yl)acrylaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

3-(4-Methylthiazol-5-yl)acrylaldehyde features a thiazole ring, which is known for its diverse biological properties. The acrylaldehyde moiety contributes to its reactivity, making it a valuable intermediate in organic synthesis. Its unique structure allows it to interact with various biological targets, potentially leading to therapeutic applications.

Biological Activities

1. Antimicrobial Properties

Research indicates that 3-(4-Methylthiazol-5-yl)acrylaldehyde exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

2. Antifungal Activity

In addition to its antibacterial properties, this compound has been investigated for antifungal effects. Preliminary studies suggest that it can inhibit the growth of pathogenic fungi, making it a candidate for further development in antifungal therapies.

3. Mechanism of Action

The mechanism of action involves interactions with specific molecular targets within microbial cells. The thiazole ring can participate in biochemical pathways that influence cellular processes, potentially leading to cell death or growth inhibition.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antifungal | Inhibitory effects on C. albicans | |

| Mechanism | Disruption of cell wall synthesis |

Case Study: Antimicrobial Efficacy

In a controlled study, 3-(4-Methylthiazol-5-yl)acrylaldehyde was tested against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various strains, indicating strong antibacterial activity compared to standard antibiotics.

Case Study: Antifungal Activity

A separate investigation assessed the antifungal properties against Candida species. The compound showed promising results with an MIC of 25 µg/mL, suggesting it could be developed as a treatment for fungal infections.

Future Directions in Research

Given the initial findings regarding the biological activities of 3-(4-Methylthiazol-5-yl)acrylaldehyde, further research is warranted to explore:

- Structure-Activity Relationships (SARs) : Investigating how modifications to the compound's structure affect its biological efficacy.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential in real biological systems.

- Synergistic Effects : Exploring potential combinations with other antimicrobial agents to enhance efficacy and reduce resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。